N-(2,4-dimethoxybenzyl)-1-piperidinecarboxamide
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Overview
Description
N-(2,4-dimethoxybenzyl)-1-piperidinecarboxamide is a chemical compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring attached to a carboxamide group, with a 2,4-dimethoxybenzyl substituent. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxybenzyl)-1-piperidinecarboxamide typically involves the reaction of 2,4-dimethoxybenzylamine with piperidine-1-carboxylic acid or its derivatives. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dichloromethane or DMF (dimethylformamide) under mild conditions.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxybenzyl)-1-piperidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine under appropriate conditions.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitrating agents under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 2,4-dimethoxybenzoic acid, while reduction of the amide group can produce N-(2,4-dimethoxybenzyl)piperidine .
Scientific Research Applications
N-(2,4-dimethoxybenzyl)-1-piperidinecarboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in receptor studies.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxybenzyl)-1-piperidinecarboxamide involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, potentially inhibiting or activating their functions. The 2,4-dimethoxybenzyl group can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
N-(bis(2,4-dimethoxybenzyl)carbamothioyl)-4-methylbenzamide: This compound has a similar structure but includes a carbamothioyl group, which can alter its chemical properties and reactivity.
Fmoc-(2,4-dimethoxybenzyl)-glycine: Used in peptide synthesis, this compound shares the 2,4-dimethoxybenzyl group but differs in its overall structure and applications.
Uniqueness
N-(2,4-dimethoxybenzyl)-1-piperidinecarboxamide is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various fields of research .
Properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-19-13-7-6-12(14(10-13)20-2)11-16-15(18)17-8-4-3-5-9-17/h6-7,10H,3-5,8-9,11H2,1-2H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMOXPCKTASQBGC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC(=O)N2CCCCC2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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